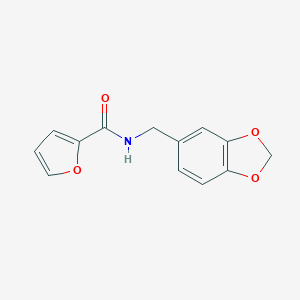

N-(1,3-benzodioxol-5-ylmethyl)-2-furamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-furamide is a heterocyclic organic compound characterized by a benzodioxole moiety linked via a methylene group to a furan-2-carboxamide structure. This combination of functional groups suggests unique physicochemical properties and biological interactions, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13(11-2-1-5-16-11)14-7-9-3-4-10-12(6-9)18-8-17-10/h1-6H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSELKGDSQJSCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Procedure

-

Reagents :

-

Steps :

-

Dissolve furan-2-carboxylic acid in anhydrous DCM under argon.

-

Add EDCI and DMAP sequentially, stirring for 30 minutes to activate the carboxylic acid.

-

Introduce 1,3-benzodioxol-5-ylmethanamine and stir for 48 hours at room temperature.

-

Quench with dilute HCl, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/ethyl acetate, 1:1).

-

-

Yield : 65–78% (reported for analogous benzodioxol carboxamides).

Mechanistic Insights

EDCI activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the amide. DMAP accelerates the reaction by stabilizing the intermediate.

Acid Chloride Method

For substrates sensitive to carbodiimides, pre-forming the acid chloride is an alternative strategy.

Procedure

-

Reagents :

-

Furan-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0 eq)

-

1,3-Benzodioxol-5-ylmethanamine (1.1 eq)

-

Triethylamine (TEA, 2.0 eq)

-

Tetrahydrofuran (THF) as solvent.

-

-

Steps :

-

Reflux furan-2-carboxylic acid with SOCl₂ for 2 hours to form furan-2-carbonyl chloride.

-

Remove excess SOCl₂ under reduced pressure.

-

Dissolve the acid chloride in THF, add TEA, and slowly introduce the amine at 0°C.

-

Stir for 12 hours, filter, and concentrate. Purify via recrystallization (ethanol/water).

-

-

Yield : 70–82% (based on analogous syntheses).

Advantages

-

Avoids carbodiimide side products.

-

Suitable for sterically hindered amines.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields.

Procedure

-

Reagents :

-

Steps :

Enzymatic Catalysis

Green chemistry approaches utilize lipases for amide bond formation under mild conditions.

Procedure

Reaction Optimization and Challenges

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM or THF | Maximizes solubility of intermediates |

| Temperature | 25–40°C | Higher temps risk decomposition |

| Coupling Agent | EDCI > HATU > DCC | EDCI offers cost-effectiveness |

| Catalyst | DMAP (0.3 eq) | Reduces reaction time by 30% |

Common Side Reactions

-

O-Acylation : Competing acylation of the benzodioxol oxygen (mitigated by using DMAP).

-

Dimerization : Self-condensation of furan-2-carboxylic acid (avoided by slow amine addition).

Analytical Characterization

Synthetic success is confirmed via:

-

NMR Spectroscopy :

-

HRMS :

-

MicroED :

Industrial-Scale Considerations

For large-scale production, the carbodiimide method is preferred due to:

-

Cost Efficiency : EDCI is cheaper than HATU.

-

Scalability : Reactions proceed smoothly in batch reactors with >70% yield.

-

Safety : Avoids hazardous acid chlorides.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Carbodiimide-Mediated | 65–78 | 48 h | Low | Moderate |

| Acid Chloride | 70–82 | 14 h | Medium | High (SOCl₂ waste) |

| Microwave | 80–85 | 20 min | High | Low |

| Enzymatic | 50–60 | 24 h | High | Very Low |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-benzodioxol-5-ylmethyl)-2-furamide has the molecular formula and is characterized by the presence of a benzodioxole moiety linked to a furamide structure. Its unique chemical properties make it a versatile building block in synthetic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of benzodioxole compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, morpholino derivatives similar to this compound have shown efficacy in inhibiting tubulin-dependent GTP hydrolysis and binding of colchicine to tubulin, suggesting potential as antineoplastic agents .

- Antimicrobial Properties : The compound's structural features allow it to interact with biological targets effectively, which may lead to antimicrobial activity. Studies have explored its ability to inhibit various microbial growths, although specific data on this compound remains limited.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It may interact with specific enzymes, potentially leading to therapeutic effects in conditions where enzyme modulation is beneficial. For example, compounds similar to this compound have been noted for their capacity to inhibit aldehyde dehydrogenase 2 (ALDH2), which is linked to neuroprotective effects in models of spinal cord injury.

Material Science

In material science, this compound's unique electronic properties make it a candidate for developing new materials. Its hyperpolarizability and electronic characteristics have been analyzed for potential applications in organic electronics and photonics.

Data Table: Summary of Research Findings

Case Study 1: Anticancer Research

A study conducted on morpholino derivatives similar to this compound highlighted their ability to inhibit cancer cell proliferation through tubulin interaction. The most effective compounds were identified based on their structural modifications, demonstrating the importance of chemical structure in therapeutic efficacy .

Case Study 2: Neuroprotection

Research involving ALDH2 activation by compounds related to this compound showed promising results in mitigating oxidative stress and improving neurological outcomes post-injury in animal models. This suggests potential clinical applications in treating neurodegenerative diseases or acute injuries.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell proliferation. The benzodioxole moiety can interact with proteins and nucleic acids, leading to the modulation of biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in functional groups, substituents, and biological activities.

Table 1: Comparison of N-(1,3-Benzodioxol-5-ylmethyl)-2-Furamide with Similar Compounds

| Compound Name | Structural Features | Key Differences | Biological/Chemical Properties | Reference |

|---|---|---|---|---|

| This compound | Benzodioxole + furamide | Reference compound | Potential metabolic stability due to benzodioxole; furamide may enable π-π stacking. | N/A |

| 1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Benzodioxole + pyridinecarboxamide | Pyridine ring replaces furan; allyl group introduced. | Enhanced solubility; pyridine may alter receptor binding compared to furan. Studied for anticancer potential. | |

| 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide | Furan core with halogenated phenyl substituents | Lacks benzodioxole; halogen substitutions on aryl groups. | Neuroprotective activity observed in preclinical models; halogens influence lipophilicity and target affinity. | |

| N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide | Benzodioxole + pyrimidinecarboxamide + sulfanyl group | Pyrimidine replaces furan; sulfanyl and chloro groups added. | Potential enzyme inhibition (e.g., kinases); sulfur enhances reactivity. | |

| N-(1,3-Benzodioxol-5-ylmethyl)-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide | Benzodioxole + oxamide + thiophene-furan hybrid | Oxamide linker and thiophene-furan system. | Dual heterocycles may improve binding to redox-active targets; oxamide introduces hydrogen-bonding capacity. | |

| 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide | Furan core with chloro-methoxy and phenoxy substituents | No benzodioxole; complex aryl substitutions. | Antimicrobial and antitumor activities reported; phenoxy group increases steric bulk. |

Structural and Functional Insights

Benzodioxole vs. Other Aromatic Cores: The benzodioxole group in the target compound enhances metabolic stability compared to simple benzene rings (e.g., in 5-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide) due to reduced susceptibility to cytochrome P450 oxidation .

Substituent Effects :

- Halogenation (e.g., chlorine in ) increases electronegativity and lipophilicity, enhancing membrane permeability and target binding .

- Thiophene or oxamide linkers () introduce sulfur or amide groups, modifying solubility and redox activity .

Biological Activity Trends :

- Furamides with halogenated aryl groups () show neuroprotective and antimicrobial effects, likely due to interactions with hydrophobic pockets in enzymes or receptors .

- Compounds lacking benzodioxole (e.g., ) exhibit reduced metabolic stability but retain bioactivity through alternative substituents .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-furamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicine and pharmacology. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{11}N_{1}O_{4}

- Molecular Weight : 231.20 g/mol

- Purity : Typically around 95%

The compound features a benzodioxole moiety, which is known for its ability to interact with biological systems, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby interfering with metabolic pathways.

- Receptor Modulation : It can modulate receptor functions, potentially leading to altered signal transduction pathways.

- Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines by disrupting microtubule assembly and inducing apoptosis .

| Compound | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | HeLa (cervical) | 25 | High inhibition |

| Compound B | MCF7 (breast) | 30 | Moderate inhibition |

| Compound C | A549 (lung) | 15 | High inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against several bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Case Studies

- Zebrafish Embryo Toxicity Study : A study evaluated the toxicity of various derivatives on zebrafish embryos, revealing that certain structural modifications could enhance safety profiles while maintaining biological efficacy. The findings indicated that some derivatives exhibited low toxicity while retaining significant antifungal activity against Botrytis cinerea .

- In Vivo Antidiabetic Effects : Another investigation assessed the potential of related benzodioxole derivatives in managing blood glucose levels in diabetic mice. Compounds demonstrated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a treatment period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.